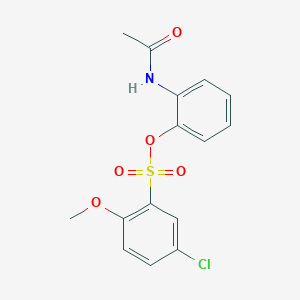

2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate

Description

2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate is a sulfonate ester derivative featuring a 2-acetamidophenyl group esterified to a 5-chloro-2-methoxy-substituted benzenesulfonate moiety.

Synthesis pathways for analogous compounds involve coupling reactions (e.g., OxymaPure/DIC-mediated α-ketoamide formation in ) or halogenation processes (e.g., sodium hypochlorite-mediated chlorination in ).

Properties

IUPAC Name |

(2-acetamidophenyl) 5-chloro-2-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO5S/c1-10(18)17-12-5-3-4-6-13(12)22-23(19,20)15-9-11(16)7-8-14(15)21-2/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLIUBJHUBEJIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate typically involves multiple steps. One common method includes the reaction of 2-acetamidophenol with 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The ester bond in the methoxybenzenesulfonate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility : Sulfides (e.g., 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide) show moderate solubility in DMSO (30 mg/mL) but poor aqueous solubility , whereas sulfonates like the target compound are expected to have higher polarity and better aqueous solubility.

- Thermal Stability : Thermal analysis data for a related ligand (2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide in ) suggests acetamidophenyl derivatives decompose above 200°C, implying similar stability for the target sulfonate.

Biological Activity

2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate is a synthetic compound with potential applications in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its significance in research.

The compound is synthesized through the reaction of 2-acetamidophenol with 5-chloro-2-methoxybenzenesulfonyl chloride, typically under basic conditions using solvents like dichloromethane. The synthesis can be optimized for yield and purity through methods such as recrystallization or chromatography .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity. For instance, derivatives have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 50 µg/mL against various strains of bacteria and fungi, including Candida albicans . These findings suggest potential applications in treating infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This mechanism is crucial for developing therapeutics aimed at inflammatory diseases.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on enzymes such as α-glucosidase and α-amylase, which are significant targets in diabetes management. Molecular docking studies have revealed that this compound binds effectively to these enzymes, suggesting a potential role as an antidiabetic agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonate group enhances its solubility and reactivity, facilitating interactions that lead to various biological effects.

Study on Antimicrobial Activity

A study conducted on a series of related compounds demonstrated that modifications in the structure significantly impacted their antimicrobial efficacy. The results indicated that the presence of the acetamido group was essential for maintaining activity against Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 3.12 | E. coli |

| Compound B | 25 | S. aureus |

| Compound C | 50 | C. albicans |

Study on Enzyme Inhibition

In another investigation focusing on enzyme inhibition, derivatives of this compound were screened for their ability to inhibit α-glucosidase and α-amylase. The most potent derivatives exhibited IC50 values below 20 µM, indicating strong potential for managing postprandial hyperglycemia .

| Compound | IC50 (µM) | Enzyme Target |

|---|---|---|

| Compound D | 7.9 | α-Glucosidase |

| Compound E | 8.0 | α-Amylase |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-acetamidophenyl 5-chloro-2-methoxybenzenesulfonate, and how can intermediates be characterized?

- Methodological Answer: The compound can be synthesized via sulfonation and subsequent coupling reactions. For example, sulfonyl chlorides (e.g., benzene sulfonyl chloride derivatives) are often prepared using thionyl chloride and catalytic DMF, followed by coupling with acetamidophenol derivatives under basic conditions. Intermediate characterization should include NMR (δ 7.4–8.1 ppm for aromatic protons, δ 2.5 ppm for methyl groups) and IR spectroscopy (peaks at ~1360 cm⁻¹ and ~1170 cm⁻¹ for sulfonate groups) . Purity validation via HPLC or melting point determination is critical to confirm intermediate stability .

Q. What spectroscopic techniques are recommended for structural elucidation of this compound?

- Methodological Answer: Use ¹H/¹³C NMR to confirm aromatic substitution patterns and acetamide/methoxy group placement. Mass spectrometry (e.g., ESI-MS) can verify molecular ion peaks (e.g., m/z ~350–360 for [M+H]⁺). IR spectroscopy identifies functional groups (e.g., sulfonate S=O stretches at 1170–1360 cm⁻¹). X-ray crystallography, as applied to analogous sulfonamides, resolves stereoelectronic effects and confirms bond angles .

Q. How should researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer: Prioritize in vitro assays targeting sulfonamide-associated pathways (e.g., carbonic anhydrase inhibition or antimicrobial activity). Use dose-response curves (0.1–100 µM) and negative controls (e.g., unmodified sulfonamides). Link results to theoretical frameworks, such as structure-activity relationships (SAR) for chloro-methoxy substituents, to guide follow-up studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up while minimizing side reactions?

- Methodological Answer: Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, stoichiometry). For example, using polar aprotic solvents (e.g., DMF) at 60–80°C improves sulfonate coupling efficiency. Monitor side products (e.g., hydrolysis byproducts) via TLC or LC-MS. Process simulation tools (e.g., Aspen Plus) can model heat and mass transfer for scalable reactions .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer: Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). For instance, discrepancies in IC₅₀ values may arise from membrane permeability issues. Apply molecular docking to predict binding affinities to target proteins (e.g., homology models of sulfonamide-binding enzymes). Reconcile findings with literature on analogous compounds (e.g., N-(5-chloro-2-methoxyphenyl) derivatives) to identify assay-specific artifacts .

Q. How can computational modeling predict the compound’s reactivity and stability under varying pH conditions?

- Methodological Answer: Use DFT calculations (e.g., Gaussian 16) to model hydrolysis pathways of the sulfonate ester group. Compare activation energies for acid- vs. base-catalyzed degradation. Validate predictions experimentally via accelerated stability testing (pH 1–13, 40°C) with HPLC monitoring. Correlate degradation products with computed intermediates .

Q. What methodologies assess the compound’s potential for heterogeneous catalysis or material science applications?

- Methodological Answer: Investigate sulfonate group coordination to metal nanoparticles (e.g., Au or Pd) via XPS and TEM . Test catalytic activity in model reactions (e.g., Suzuki coupling). Compare performance to commercial catalysts and analyze leaching effects using ICP-MS. Theoretical studies (e.g., charge distribution analysis) can rationalize observed catalytic behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.